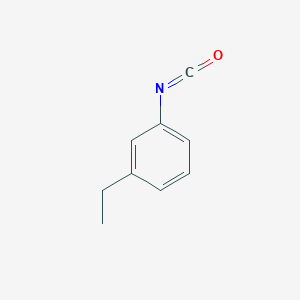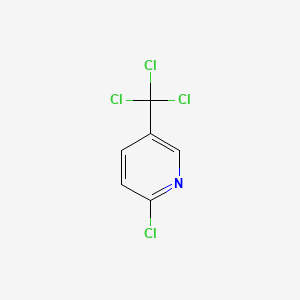
2-氯-5-(三氯甲基)吡啶
概述
描述
2-Chloro-5-(trichloromethyl)pyridine is a chemical compound with the formula C6H3Cl4N . It is produced in high yield by reacting β-picoline with chlorine in a gaseous phase at 300 to 500°C . This compound is useful as an intermediate for medicines, agricultural chemicals, dyes, especially herbicides .
Synthesis Analysis
The synthesis of 2-Chloro-5-(trichloromethyl)pyridine involves the reaction of β-picoline with chlorine in a gaseous phase at temperatures ranging from 300 to 500°C . This reaction occurs in the presence of an inert diluent of nitrogen, a halogenated methane, a halogenated ethane, a halogenated ethylene, or a mixture thereof .Molecular Structure Analysis
The molecular formula of 2-Chloro-5-(trichloromethyl)pyridine is C6H3Cl4N . The average mass is 230.907 Da and the monoisotopic mass is 228.901962 Da .Chemical Reactions Analysis
The major chemical reaction involved in the production of 2-Chloro-5-(trichloromethyl)pyridine is the reaction of β-picoline with chlorine in a gaseous phase . This reaction yields 2-Chloro-5-(trichloromethyl)pyridine in high yield .科学研究应用
Agrochemical Synthesis
2-Chloro-5-(trichloromethyl)pyridine: is a key intermediate in the synthesis of agrochemicals. Its derivatives are used in the protection of crops from pests. The unique combination of the chloro and pyridine moieties contributes to the biological activity of the compounds .
Pharmaceutical Intermediates
This compound serves as a precursor in the synthesis of various pharmaceutical ingredients. The structural motif of the pyridine ring, when modified, can lead to the development of new drugs with potential therapeutic applications .
Veterinary Medicine
Similar to its use in pharmaceuticals, 2-Chloro-5-(trichloromethyl)pyridine derivatives are utilized in veterinary medicine. The modification of this compound can result in active ingredients for veterinary products .
Organic Synthesis Research
In organic chemistry, this compound is used to study the regioselective functionalization of pyridines. It acts as a model substrate for reactions that aim to introduce functional groups at specific positions on the pyridine ring .
Fluorinated Compound Research
Although not directly related to 2-Chloro-5-(trichloromethyl)pyridine , its structural analogs containing fluorine atoms are extensively researched. The introduction of fluorine atoms can significantly alter the physical and chemical properties of a compound, leading to novel applications in various fields .
作用机制
Target of Action
Similar compounds are known to interact with various enzymes and proteins within biological systems .
Mode of Action
It’s known that such compounds can interact with their targets, leading to changes in their function .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level .
属性
IUPAC Name |
2-chloro-5-(trichloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJIVLGVKMTBOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4028967 | |
| Record name | 2-Chloro-5-trichloromethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4028967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Pyridine, 2-chloro-5-(trichloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Chloro-5-(trichloromethyl)pyridine | |
CAS RN |
69045-78-9 | |
| Record name | 2-Chloro-5-trichloromethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69045-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-trichloromethylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069045789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-chloro-5-(trichloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-5-trichloromethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4028967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine, 2-chloro-5-(trichloromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YHC64YM0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of the newly developed synthetic method for 2-chloro-5-(trichloromethyl)pyridine using 6-hydroxynicotinic acid as a precursor?
A1: The new method utilizing 6-hydroxynicotinic acid offers several advantages over previous approaches: []
- Easy purification and identification: Intermediates formed during the synthesis are readily purified and characterized, ensuring the quality of the final product. []
Q2: Is there an alternative synthetic route to 2-chloro-5-(trichloromethyl)pyridine that utilizes different starting materials and reaction pathways?
A2: Yes, an alternative method utilizes 3-methylpyridine as the starting material. [] This approach involves the following key steps:
- N-oxidation: 3-Methylpyridine is reacted with hydrogen peroxide to yield N-oxygen-3-methylpyridine. []
- Chlorination: Benzoyl chloride is used to selectively chlorinate N-oxygen-3-methylpyridine at the 2-position, producing 2-chloro-5-methylpyridine. []
- Trichloromethylation: Methyl ethyl ketone peroxide initiates a radical reaction, introducing the trichloromethyl group and yielding the target compound, 2-chloro-5-(trichloromethyl)pyridine. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

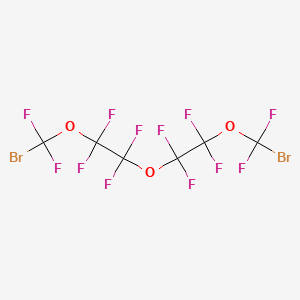


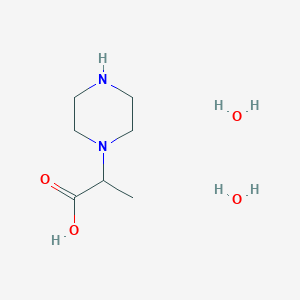

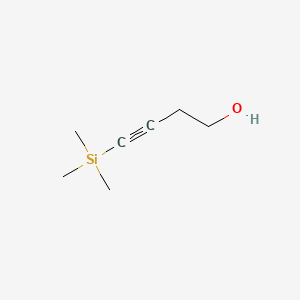

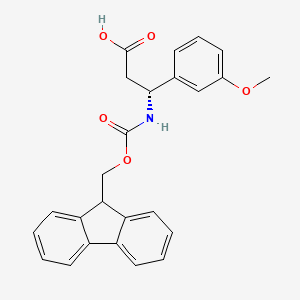
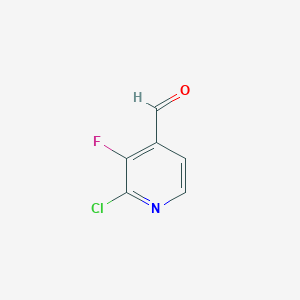
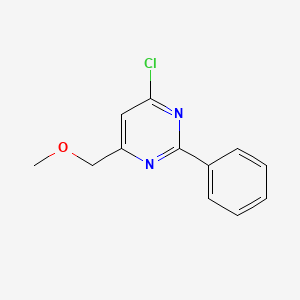
![4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1585728.png)

